3-(1-Amino-2-hydroxyethyl)-4-bromophenol
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Overview
Description
3-(1-Amino-2-hydroxyethyl)-4-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, along with an amino and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the bromination of 3-(1-Amino-2-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-hydroxyethyl)-4-bromophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-(1-Amino-2-hydroxyethyl)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-3-hydroxyphenethylamine: Similar structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of both the bromine atom and the hydroxyethyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-(1-amino-2-hydroxyethyl)-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2 |
InChI Key |
GUMTZRZYCSEZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)Br |
Origin of Product |
United States |
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